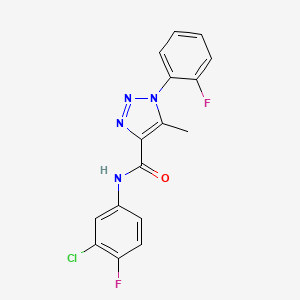
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H11ClF2N4O and its molecular weight is 348.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H11ClF2N4O
- Molecular Weight : 344.74 g/mol
- CAS Number : 866866-63-9
- SMILES Notation : Cc1n[nH]c(=N)c1C(=O)N(C2=CC(=C(C=C2)Cl)F)C3=CC=CC=C3F
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClF2N4O |
| Molecular Weight | 344.74 g/mol |
| CAS Number | 866866-63-9 |
| LogP | 3.5 |
| Polar Surface Area | 60.12 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the MDM2 protein, which is known to regulate p53, a crucial tumor suppressor. By inhibiting MDM2, the compound can enhance p53 activity, leading to increased apoptosis in cancer cells.
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 0.65 µM
- HCT116 (colon cancer) : IC50 = 0.78 µM
- HeLa (cervical cancer) : IC50 = 0.19 µM
These values indicate that the compound is more effective than many existing chemotherapeutic agents.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| HCT116 | 0.78 |
| HeLa | 0.19 |
Study on MDM2 Inhibition
A pivotal study published in the Journal of Medicinal Chemistry explored the role of this compound as a potent MDM2 inhibitor. The findings indicated that it binds with high affinity to the MDM2 protein (K_i < 1 nM), leading to substantial antitumor activity in vivo models .
Neuroprotective Effects
In addition to its anticancer properties, preliminary research has suggested that triazole derivatives may also exhibit neuroprotective effects. For instance, compounds similar to this compound have been shown to inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-15(16(24)20-10-6-7-12(18)11(17)8-10)21-22-23(9)14-5-3-2-4-13(14)19/h2-8H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNICALWVGGMIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














